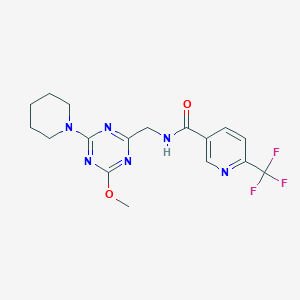

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O2/c1-28-16-24-13(23-15(25-16)26-7-3-2-4-8-26)10-22-14(27)11-5-6-12(21-9-11)17(18,19)20/h5-6,9H,2-4,7-8,10H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBKBWAYTBXQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This article delves into its biological activity, pharmacological properties, and relevant research findings.

The compound's chemical identity is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H19F3N6O2 |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 2034540-90-2 |

| Structural Formula | Structural Formula |

This compound functions primarily as a selective agonist for the S1P1 receptor. This receptor plays a crucial role in regulating lymphocyte trafficking and immune responses. The compound demonstrates a significant reduction in circulating lymphocytes, with studies indicating up to 78% decrease in lymphocyte counts within 24 hours post-administration in rat models at a dosage of 1 mg/kg .

Efficacy and Selectivity

Research has shown that this compound exhibits high potency towards S1P1, with an effective concentration (EC50) of approximately 0.035 μM and more than 100-fold selectivity against other S1P receptor subtypes (S1P2-S1P5) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential.

Pharmacokinetics

A study on the pharmacokinetic profile revealed:

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 95% |

| Clearance (CL) | 0.25 L/h/kg |

| Volume of Distribution (Vd) | 6.3 L/kg |

| Half-life (T1/2) | 19 h |

| Area Under Curve (AUC) | 3400 ng*h/mL (at 1 mg/kg) |

These findings indicate favorable pharmacokinetic properties that support further investigation into its clinical applications .

Immunosuppressive Effects

In a controlled study involving male Sprague-Dawley rats, administration of this compound resulted in a statistically significant reduction in peripheral lymphocyte counts (P < 0.001). This effect was observed dose-dependently at doses of 1.0 mg/kg and above . Such immunosuppressive effects suggest potential applications in conditions such as multiple sclerosis or other autoimmune disorders.

Q & A

Q. Q1: What are the key synthetic strategies for preparing the triazine and nicotinamide moieties in this compound?

A: The triazine core can be synthesized via nucleophilic substitution reactions using piperidine as a nucleophile under reflux conditions. For example, analogous triazine derivatives were synthesized by reacting piperidine with chlorinated triazine precursors in ethanol at reflux (yield: 98%) . The nicotinamide moiety, particularly the trifluoromethyl group, is typically introduced via Suzuki-Miyaura coupling or direct fluorination using reagents like trifluoromethyl iodide. Structural confirmation requires multinuclear NMR (¹H, ¹³C) and IR spectroscopy to verify C=O (1670–1700 cm⁻¹) and NH (3300–3400 cm⁻¹) stretches .

Q. Q2: How can researchers optimize reaction conditions to improve yield and purity?

A: Reaction optimization should focus on solvent choice, temperature, and stoichiometry. For instance, ethanol or DMF is preferred for triazine-piperidine coupling due to their ability to stabilize intermediates. In one study, refluxing in ethanol for 10 hours achieved 98% yield for a related triazine derivative . Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) and monitored by TLC (Rf ~0.5 in ethyl acetate/hexane). For trifluoromethyl-containing analogs, inert atmospheres (N₂/Ar) minimize side reactions .

Q. Q3: What analytical techniques are critical for confirming the compound’s structure?

A:

- ¹H/¹³C NMR : Key signals include δ ~3.02 ppm (piperidine N-CH₂), δ ~7.4–8.2 ppm (aromatic protons), and δ ~167–170 ppm (amide C=O) .

- IR Spectroscopy : Confirm NH (3300–3400 cm⁻¹) and C=O (1670–1700 cm⁻¹) stretches.

- Elemental Analysis : Validate C, H, N, and F content (e.g., ±0.3% deviation from theoretical values) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 372 [M+1]⁺) ensures molecular weight accuracy .

Advanced Research Questions

Q. Q4: How does the trifluoromethyl group influence the compound’s electronic and steric properties?

A: The -CF₃ group is strongly electron-withdrawing, which polarizes the nicotinamide ring, enhancing electrophilicity at the amide carbonyl. This increases reactivity in nucleophilic addition or substitution reactions. Sterically, the -CF₃ group may hinder rotation around the C–N bond, stabilizing specific conformers critical for binding in biological assays. Computational studies (e.g., DFT) can quantify these effects .

Q. Q5: What are the challenges in isolating intermediates during multi-step synthesis?

A: Key challenges include:

- Byproduct Formation : Piperidine excess may lead to over-alkylation; stoichiometric control (1:1.2 molar ratio) mitigates this .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for polar intermediates. For example, a related compound required recrystallization in ethanol to achieve >95% purity .

- Stability : Trifluoromethyl groups can hydrolyze under acidic/basic conditions; pH-neutral workup is recommended .

Q. Q6: How can researchers validate the absence of tautomeric forms in the triazine ring?

A: Tautomerism in triazines (e.g., 1,3,5-triazine ↔ 1,2,4-triazine) can be ruled out using:

Q. Q7: What strategies are effective for assessing the compound’s bioactivity in enzymatic assays?

A:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) with IC₅₀ calculations.

- Cellular Permeability : Evaluate via Caco-2 monolayer assays; logP values >2 (predicted via ChemDraw) suggest favorable permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. Q8: How can structural modifications enhance the compound’s solubility without compromising activity?

A:

Q. Q9: What are the best practices for stability studies under accelerated conditions?

A:

Q. Q10: How should researchers resolve contradictions between computational predictions and experimental data?

A:

- Re-optimize DFT Parameters : Adjust basis sets (e.g., B3LYP/6-311++G**) to better model electron-withdrawing groups like -CF₃.

- Experimental Validation : Repeat synthesis and characterization (e.g., X-ray crystallography) to confirm structural assumptions.

- Statistical Analysis : Apply multivariate regression to identify outliers (e.g., R² < 0.9 warrants re-evaluation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.